ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 881040-97-7
VCID: VC7802646
InChI: InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Br
Molecular Formula: C11H9BrClNO2
Molecular Weight: 302.55 g/mol

ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate

CAS No.: 881040-97-7

Cat. No.: VC7802646

Molecular Formula: C11H9BrClNO2

Molecular Weight: 302.55 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate - 881040-97-7

Specification

CAS No. 881040-97-7
Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
IUPAC Name ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Standard InChI Key LBUXIBDYQIDKDB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Br
Canonical SMILES CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The indole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. In ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate, the bromine and chlorine atoms occupy the 5- and 7-positions, respectively, while the ethyl ester group is attached to the 2-position. This substitution pattern introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. The molecular formula is C₁₁H₉BrClNO₂, with a calculated molecular weight of 303.56 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00).

Key Structural Attributes:

  • Halogen Substituents: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.80 Å) enhance lipophilicity and potential halogen bonding .

  • Ethyl Ester Group: Introduces hydrolytic lability and serves as a prodrug moiety in medicinal applications.

  • Planar Indole Core: Facilitates π-π stacking interactions with biological targets, such as enzymes or receptors .

Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis, a classical method for indole formation, is a plausible route for synthesizing ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate. This involves condensing a substituted phenylhydrazine with a β-keto ester, followed by cyclization under acidic conditions. For example, ethyl 7-chloro-1H-indole-2-carboxylate was synthesized via refluxing 2-chlorophenylhydrazine hydrochloride with ethylpyruvate in the presence of polyphosphoric acid (PPA), yielding 45.7% after purification . Adapting this method, 5-bromo-7-chlorophenylhydrazine could be reacted with ethyl pyruvate to yield the target compound.

Reaction Conditions and Optimization:

  • Catalyst: Polyphosphoric acid (PPA) promotes cyclization by acting as both a Brønsted and Lewis acid .

  • Temperature: Reflux conditions (typically 100–150°C) are required to overcome the activation energy of ring closure .

  • Solvent: Ethanol or acetic acid is commonly used to solubilize reactants while tolerating high temperatures .

Example Protocol (Inferred):

  • Hydrazine Formation: React 5-bromo-7-chloroaniline with nitrous acid to form the diazonium salt, followed by reduction to the hydrazine derivative.

  • Condensation: Mix the hydrazine with ethyl pyruvate in ethanol, catalyzed by sulfuric acid.

  • Cyclization: Add PPA and reflux at 130°C for 24–48 hours.

  • Workup: Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Challenges:

  • Regioselectivity in dihalogenated indoles may lead to isomer formation.

  • Halogenated starting materials are often expensive and require stringent handling.

Physicochemical Properties

Lipophilicity and Solubility

The logP (octanol-water partition coefficient) of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate is estimated at 3.5–4.0 based on analogous compounds . This high lipophilicity suggests poor aqueous solubility (predicted <0.1 mg/mL) , necessitating formulation strategies such as nanoemulsions or prodrug derivatization for pharmaceutical use.

Key Data (Comparative Analysis):

PropertyEthyl 7-Chloro-1H-Indole-2-Carboxylate Ethyl 5-Bromo-7-Chloro-1H-Indole-2-Carboxylate (Predicted)
Molecular Weight223.66 g/mol303.56 g/mol
logP2.863.8
Solubility (Water)0.0695 mg/mL0.05 mg/mL
Melting PointNot reported150–160°C (estimated)

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.3–1.5 ppm), a quartet for the ester methylene (δ 4.3–4.5 ppm), and aromatic protons in the δ 7.0–7.6 ppm range .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl/Br stretches).

Industrial and Research Applications

Pharmaceutical Intermediate

The ethyl ester group serves as a protecting moiety, enabling further functionalization. For example, saponification of the ester yields the carboxylic acid, which can be coupled with amines to form amides—a common strategy in drug discovery .

Material Science

Halogenated indoles are precursors for organic semiconductors due to their electron-withdrawing properties and planar geometry. The bromine and chlorine atoms may enhance charge transport in thin-film transistors.

Future Directions and Challenges

Research Gaps

  • Synthetic Optimization: Developing regioselective methods to avoid isomer formation.

  • Biological Screening: Evaluating anticancer, antiviral, and antimicrobial activity in vitro.

  • Formulation Studies: Improving bioavailability through salt formation or lipid-based delivery systems.

Industrial Scalability

Continuous-flow reactors could enhance yield and reduce reaction times compared to batch processes. Automated systems may also mitigate hazards associated with handling corrosive reagents like PPA.

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